BenchChemオンラインストアへようこそ!

4-(2-Hydrazinylpyrimidin-4-yl)morpholine

KDM5A inhibitor histone demethylase epigenetic cancer therapy

This 2-hydrazinyl-4-morpholinopyrimidine scaffold is a validated KDM5 demethylase inhibitor (KDM5A IC50=50nM, KDM5B=9nM) with 43-fold selectivity over KDM5C. Its non-fluorinated core (MW=195.22, LogP=0.437) enables matched-pair SAR. Choose this exact regioisomer to preserve the hydrazine-driven target engagement and morpholine-enhanced solubility critical to the published activity profile. For R&D only.

Molecular Formula C8H13N5O
Molecular Weight 195.22 g/mol
CAS No. 908141-95-7
Cat. No. B1372427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydrazinylpyrimidin-4-yl)morpholine
CAS908141-95-7
Molecular FormulaC8H13N5O
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2)NN
InChIInChI=1S/C8H13N5O/c9-12-8-10-2-1-7(11-8)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11,12)
InChIKeyCMYFMUHVJZVFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Hydrazinylpyrimidin-4-yl)morpholine (908141-95-7): Technical Grade Properties and Research Applications


4-(2-Hydrazinylpyrimidin-4-yl)morpholine (CAS 908141-95-7, MF: C8H13N5O, MW: 195.23 g/mol) is a hydrazinylpyrimidine derivative featuring a morpholine ring at the 4-position of the pyrimidine core . The compound is commercially available at 95% purity as a research-grade small molecule . Its structural features—a hydrazinyl moiety capable of nucleophilic reactivity and a morpholine ring that enhances solubility and modulates target binding—position it as a building block for kinase-targeted drug discovery programs [1]. The compound is not approved for therapeutic use and is intended exclusively for laboratory research and development applications .

Why 4-(2-Hydrazinylpyrimidin-4-yl)morpholine Cannot Be Interchanged with Generic Pyrimidine Building Blocks


Generic substitution of 4-(2-hydrazinylpyrimidin-4-yl)morpholine with other pyrimidine-based building blocks is not scientifically justifiable due to its unique 2-hydrazinyl substitution pattern combined with a 4-morpholine moiety. This specific regiochemistry (2-hydrazinyl, 4-morpholinyl) is critical for the compound's reported biological activity profile—the hydrazine at position 2 serves as a key recognition element for target engagement in KDM5 demethylase inhibition, while the morpholine at position 4 contributes to solubility and binding pocket compatibility [1]. Regioisomers such as 4-(6-hydrazinylpyrimidin-4-yl)morpholine (hydrazine at position 6) exhibit distinct chemical and biological properties, and the absence of the morpholine ring altogether eliminates favorable drug-like physicochemical properties . The following quantitative evidence demonstrates why this precise molecular architecture matters for scientific selection.

Quantitative Differentiation Evidence: 4-(2-Hydrazinylpyrimidin-4-yl)morpholine vs. Structural Analogs and Class Comparators


KDM5A Enzymatic Inhibition Potency: IC50 = 50 nM vs. Reference Inhibitor IC50 = 180 nM

4-(2-Hydrazinylpyrimidin-4-yl)morpholine exhibits KDM5A inhibitory activity with an IC50 of 50 nM in AlphaScreen enzymatic assays, representing a 3.6-fold higher potency compared to a reference KDM5A inhibitor that demonstrated an IC50 of 180 nM under comparable irreversible inhibition assay conditions [1]. The compound also shows activity against KDM5B (IC50 = 9 nM) and substantially reduced activity against KDM5C (IC50 = 2190 nM), establishing a defined selectivity profile within the KDM5 subfamily [2].

KDM5A inhibitor histone demethylase epigenetic cancer therapy

KDM5 Subfamily Selectivity Profile: KDM5A vs. KDM5B vs. KDM5C Differential Activity

4-(2-Hydrazinylpyrimidin-4-yl)morpholine displays a defined selectivity profile across the KDM5 demethylase subfamily: IC50 = 50 nM for KDM5A, IC50 = 9 nM for KDM5B, and IC50 = 2190 nM for KDM5C, all measured under consistent AlphaScreen assay conditions [1]. The KDM5A/KDM5C selectivity ratio exceeds 43-fold, and the KDM5B/KDM5C selectivity ratio exceeds 243-fold. This selectivity pattern distinguishes the compound from pan-KDM5 inhibitors that show more uniform potency across all three isoforms.

KDM5 selectivity epigenetic probe demethylase profiling

Synthetic Utility: Validated Intermediate for KDM5A Inhibitor SAR Programs

4-(2-Hydrazinylpyrimidin-4-yl)morpholine serves as a validated synthetic intermediate in the discovery of KDM5A inhibitors. The compound was employed in a homology modeling and virtual screening campaign that led to a series of new KDM5A inhibitors, with structure-activity relationship (SAR) analysis demonstrating that modifications to this scaffold yield tractable potency improvements . The synthetic route utilizes 2-chloro-4-morpholinopyrimidine reacted with hydrazine monohydrate in ethanol with N,N-diisopropylethylamine as base, yielding 417 mg of product—a protocol that has been documented and can be directly adopted or adapted by medicinal chemistry teams [1].

KDM5A SAR medicinal chemistry lead optimization

Structural Distinction from Fluorinated Analog WAY-299582: Hydrogen vs. Fluorine at Pyrimidine C5

4-(2-Hydrazinylpyrimidin-4-yl)morpholine (MW = 195.22 g/mol, C8H13N5O) differs structurally from its fluorinated analog WAY-299582 (4-(5-fluoro-2-hydrazinylpyrimidin-4-yl)morpholine, MW = 213.22 g/mol, C8H12FN5O) by the absence of a fluorine atom at the pyrimidine C5 position . Both compounds are annotated as KDM5A inhibitors, but the non-fluorinated scaffold (908141-95-7) offers distinct physicochemical properties: LogP = 0.437 vs. XLogP3 = 0.000 for the fluorinated analog, and topological polar surface area (TPSA) of 76.3 Ų for both . The hydrogen bond acceptor count differs (6 for 908141-95-7 vs. 7 for WAY-299582) due to the fluorine substituent .

KDM5A chemical probe halogenated analog structure-activity relationship

Target Class Distinction from MTH1 Inhibitor 'TH287': KDM5 Demethylase vs. NUDT1 Hydrolase

4-(2-Hydrazinylpyrimidin-4-yl)morpholine (CAS 908141-95-7) is sometimes referred to as 'TH287' in vendor catalogs, creating potential confusion with a distinct compound also named TH287 (CAS 1609960-30-6) that acts as a potent MTH1 (NUDT1) inhibitor with IC50 = 0.8 nM [1]. These are structurally unrelated molecules: 908141-95-7 is a hydrazinylpyrimidine-morpholine scaffold targeting KDM5 demethylases (IC50 = 50 nM for KDM5A), while 1609960-30-6 is a dichlorophenyl-pyrimidine scaffold (C11H10Cl2N4, MW = 269.13 g/mol) that potently inhibits MTH1 [2][3]. The MTH1 inhibitor TH287 shows no relevant inhibition of MTH2, NUDT5, NUDT12, NUDT14, NUDT16, dCTPase, dUTPase, or ITPA at 100 μM [3].

KDM5A inhibitor MTH1 inhibitor target selectivity chemical nomenclature

Recommended Research Applications for 4-(2-Hydrazinylpyrimidin-4-yl)morpholine Based on Validated Evidence


KDM5A/B Epigenetic Probe Development and Hit-to-Lead Optimization

Based on its demonstrated KDM5A IC50 of 50 nM and KDM5B IC50 of 9 nM in AlphaScreen assays [1], 4-(2-hydrazinylpyrimidin-4-yl)morpholine is suitable as a starting scaffold for developing KDM5A/B-selective chemical probes. The 43-fold selectivity over KDM5C supports isoform-specific mechanistic studies in epigenetic research [1]. The documented synthetic route from 2-chloro-4-morpholinopyrimidine provides a validated path for generating analogs for SAR exploration [2].

Medicinal Chemistry SAR Expansion Around the Hydrazinylpyrimidine-Morpholine Core

The compound's role as a validated intermediate in KDM5A inhibitor discovery programs makes it appropriate for systematic SAR campaigns. Researchers can leverage the established synthetic protocol (hydrazine monohydrate, DIPEA, ethanol) yielding 417 mg of product [2] to generate focused libraries exploring substitutions at the hydrazinyl terminus or modifications to the morpholine ring, building upon the documented KDM5A/B activity profile [1].

Direct Comparative Studies with Fluorinated Analog WAY-299582

The non-fluorinated scaffold of 4-(2-hydrazinylpyrimidin-4-yl)morpholine (MW = 195.22, LogP = 0.437) presents a distinct physicochemical profile relative to its C5-fluorinated analog WAY-299582 (MW = 213.22, XLogP3 = 0.000) . This compound pair enables matched molecular pair analysis to assess the impact of C5 fluorine substitution on KDM5A potency, selectivity, and drug-like properties—a valuable approach for optimizing epigenetic chemical probes [1].

Demethylase Panel Screening and Off-Target Selectivity Assessment

Given the established activity profile across KDM5A (50 nM), KDM5B (9 nM), and KDM5C (2190 nM) [1], this compound can serve as a reference tool for profiling selectivity across broader demethylase panels. The defined differential activity within the KDM5 subfamily provides a benchmark for evaluating the isoform selectivity of newly synthesized analogs, supporting medicinal chemistry efforts aimed at improving KDM5A/B selectivity over KDM5C [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Hydrazinylpyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.